Pyrazolo[1,5-A]pyridine-2-carbohydrazide
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Description
Pyrazolo[1,5-a]pyridine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological relevance and potential therapeutic applications. These compounds are characterized by a fused pyrazole and pyridine ring system, which can be functionalized to yield a variety of analogs with diverse chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been achieved through various methods. One approach involves cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen, which allows for the formation of uniquely substituted derivatives under catalyst-free conditions . Another method describes the synthesis of 2-substituted pyrazolo[1,5-a]pyridines through a cascade process involving palladium-catalyzed direct alkenylation followed by silver-mediated cyclization, providing a direct route for the preparation of these compounds . Additionally, functionalized pyrazolo[1,5-a]pyridines have been synthesized via oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 2,5-diaryl-1,3,4-oxadiazole derivative containing a substituted pyrazolo[1,5-a]pyridine unit was determined using single-crystal X-ray crystallography, revealing a monoclinic spatial structure with coplanar aromatic rings conducive to conjugation .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives can undergo a range of chemical reactions, leading to the formation of various heterocyclic compounds. For example, N-substituted acetohydrazides can react with 2-substituted cinnamonitriles to yield competitive cyclizations to pyrazolo[3,4-b]pyridinones and [1,2,4]triazolo[1,5-a]pyridinones . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used as reactive intermediates in the synthesis of new heterocyclic derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives are influenced by their molecular structure and substituents. For instance, the absorption spectra of these compounds can range from 264 nm to 303 nm, with larger conjugation systems exhibiting red-shifted absorption characteristics. They also exhibit blue fluorescence in dilute solutions with quantum yields of fluorescence between 0.32 and 0.83 in dichloromethane . The biological evaluation of these compounds has shown promising in vitro potency against Mycobacterium tuberculosis, with nanomolar MIC values against drug-susceptible and multidrug-resistant strains, and significant reduction of bacterial burden in infected mouse models .
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Heterocyclic Derivatives : Pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives have been synthesized and studied for their reactivity, leading to the creation of new heterocyclic compounds. This research offers insight into the compound's potential as intermediates in the synthesis of various heterocyclic derivatives, with spectroscopic and elemental analyses confirming the structures of the obtained compounds (Aly et al., 2019).
- Development of Pyrazolopyrimidines and Pyridopyrazolopyrimidines : Studies have shown efficient synthetic pathways for creating pyrazolo[1,5-a]pyrimidine and pyridopyrazolopyrimidine derivatives. These works highlight the compound's role in synthesizing novel heterocyclic compounds, underscoring its versatility and significance in medicinal chemistry and drug development (Abdelhamid & Gomha, 2013).
Applications in Material Science and Medicinal Chemistry
- Biomedical Applications : Pyrazolo[1,5-a]pyridine-2-carbohydrazide derivatives are explored for their biomedical applications, including as potential antitubercular agents. These studies reveal the compound's significant biological activities and its utility in designing new therapeutic agents (Tang et al., 2015).
- Material Science Innovations : The compound and its derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) and coordination complexes, demonstrating its potential in material science, particularly in creating novel magnetic materials and catalysts (Mandal et al., 2011).
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-8(13)7-5-6-3-1-2-4-12(6)11-7/h1-5H,9H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRAGXUDEWXEGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512052 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-A]pyridine-2-carbohydrazide | |
CAS RN |
80537-15-1 |
Source
|
Record name | Pyrazolo[1,5-a]pyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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